molecular formula C7H5N2O2+ B3187778 4-carboxybenzenediazonium CAS No. 17333-88-9

4-carboxybenzenediazonium

Cat. No.: B3187778
CAS No.: 17333-88-9
M. Wt: 149.13 g/mol
InChI Key: JYIPBOWHXAOZII-UHFFFAOYSA-O
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Description

4-Carboxybenzenediazonium is an organic compound with the molecular formula C₇H₅N₂O₂. It is a diazonium salt, which is a class of compounds known for their ability to form stable diazonium ions. These ions are highly reactive intermediates in organic synthesis and are widely used in the preparation of azo dyes, pharmaceuticals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Carboxybenzenediazonium can be synthesized through the diazotization of 4-aminobenzoic acid. The process involves treating 4-aminobenzoic acid with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt, this compound chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the stability of the diazonium ion, which can decompose if not handled properly .

Mechanism of Action

The mechanism of action of 4-carboxybenzenediazonium involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as electrophilic aromatic substitution and coupling reactions, to form stable products. The diazonium ion acts as an electrophile, reacting with nucleophiles such as phenols and aromatic amines to form azo compounds . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Properties

IUPAC Name

4-carboxybenzenediazonium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c8-9-6-3-1-5(2-4-6)7(10)11/h1-4H/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIPBOWHXAOZII-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+]#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N2O2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169598
Record name Benzenediazonium, 4-carboxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17333-88-9
Record name Benzenediazonium, 4-carboxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017333889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-carboxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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